Mal-amido-PEG8-NHS ester

ADC PEG linker tumor xenograft

Mal-amido-PEG8-NHS ester (CAS 756525-93-6) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker with a molecular weight of 689.71 g/mol and molecular formula C₃₀H₄₇N₃O₁₅. It is characterized by an eight-unit ethylene glycol spacer arm (PEG8) functionalized with a maleimide group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for amine-reactive coupling.

Molecular Formula C30H47N3O15
Molecular Weight 689.7 g/mol
CAS No. 756525-93-6
Cat. No. B608818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG8-NHS ester
CAS756525-93-6
SynonymsMal-amido-PEG8-NHS
Molecular FormulaC30H47N3O15
Molecular Weight689.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34)
InChIKeyMTPWCXBUZLEBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG8-NHS ester (CAS 756525-93-6) Procurement Guide: Core Specifications for Bioconjugation and PROTAC Synthesis


Mal-amido-PEG8-NHS ester (CAS 756525-93-6) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker with a molecular weight of 689.71 g/mol and molecular formula C₃₀H₄₇N₃O₁₅ [1]. It is characterized by an eight-unit ethylene glycol spacer arm (PEG8) functionalized with a maleimide group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for amine-reactive coupling . This compound serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where its discrete PEG length is essential for controlling conjugate hydrophilicity, solubility, and in vivo performance .

Why PEG8 Spacer Length in Mal-amido-PEG8-NHS ester Cannot Be Arbitrarily Substituted with PEG4 or PEG12 in ADC and PROTAC Workflows


Substituting Mal-amido-PEG8-NHS ester with shorter (e.g., PEG4) or longer (e.g., PEG12) analogs without experimental validation is scientifically unsound. The length of the PEG spacer directly governs conjugate hydrophobicity, aggregation propensity, and pharmacokinetic (PK) profiles [1]. In ADC studies, linkers with PEG8 and PEG12 demonstrated superior PK and in vivo anti-tumor activity compared to PEG4-based constructs, confirming that PEG length is a critical performance determinant, not a trivial variable [2]. Furthermore, in PROTAC synthesis, the PEG8 spacer provides an optimal balance between solubility and reactivity, whereas shorter PEGs reduce aqueous solubility and longer PEGs may introduce steric hindrance that compromises conjugation efficiency . Therefore, empirical substitution of Mal-amido-PEG8-NHS ester with other PEG-length variants can lead to unpredictable and suboptimal bioconjugate performance.

Mal-amido-PEG8-NHS ester: Head-to-Head Quantitative Performance Data vs. PEG4 and PEG12 Linkers in ADC and Conjugate Systems


PEG8 Linkers Deliver Superior In Vivo Anti-Tumor Efficacy in DAR8-ADC Models Compared to PEG4

In a direct comparative study using DAR8 Trastuzumab-MMAE ADCs with cleavable pendant-type PEG linkers of varying lengths, conjugates with PEG8 and PEG12 linkers demonstrated significantly enhanced in vivo anti-tumor activity compared to PEG4-based ADCs [1]. This performance difference was directly correlated with improved pharmacokinetic (PK) profiles observed for the PEG8 and PEG12 ADCs [1]. The study explicitly notes that DAR8-ADCs with PEG8 and PEG12 showed stronger activity than PEG4 ADCs and the conventional DAR4-ADC control [1].

ADC PEG linker tumor xenograft pharmacokinetics

PEG8 Spacers Maximize In Vitro Cytotoxicity in Dolastatin-10 ADCs Against HER2+ Cells Compared to Shorter PEG Chains

In a study systematically evaluating the impact of discrete PEG chain length on the biological activity of Dolastatin-10 (Dol10)-based ADCs, conjugates containing PEG6 and PEG8 spacers exhibited the highest level of in vitro anti-proliferative activity against HER2-positive (SK-BR-3) human tumor cells [1]. This finding highlights that the eight-unit PEG spacer in Mal-amido-PEG8-NHS ester represents a performance optimum for this specific drug-linker system, outperforming both shorter (e.g., PEG6) and potentially longer spacers in terms of cytotoxic potency [1].

ADC PEG spacer in vitro cytotoxicity Dolastatin-10

Quantified NHS Ester Hydrolytic Stability Enables Precise Reaction Planning and Reduced Reagent Waste

The hydrolytic stability of the NHS ester in Mal-amido-PEG8-NHS ester has been quantitatively characterized. At pH 8.0, the NHS ester exhibits an amidation half-life (t₁/₂) of 80 minutes and a hydrolysis half-life (t₁/₂) of 210 minutes . This data allows for precise reaction planning and contrasts with the general class behavior of NHS esters, which can have hydrolysis half-lives as short as 10 minutes at pH 8.6 and 4°C . Furthermore, the resulting thiosuccinimide bond from maleimide-thiol conjugation demonstrates a hydrolysis half-life exceeding 200 hours at pH 7.4 and 37°C .

bioconjugation NHS ester hydrolysis kinetics reaction optimization

Optimized Spacer Length (39.2 Å) Balances Solubility and Reactivity vs. PEG4 and PEG12 Analogs

Mal-amido-PEG8-NHS ester provides a balanced PEG8 spacer arm with a calculated length of approximately 39.2 Å . Comparative analysis indicates that shorter PEG4 linkers result in lower aqueous solubility, while longer PEG12 linkers offer higher solubility but may exhibit reduced reactivity due to steric effects . This eight-unit PEG spacer is therefore positioned as an optimal midpoint, providing sufficient hydrophilicity to prevent aggregation of hydrophobic payloads without compromising conjugation kinetics .

PEG linker spacer length solubility bioconjugation

Mal-amido-PEG8-NHS ester: Evidence-Backed Application Scenarios for ADC, PROTAC, and Bioconjugate Development


Development of High-DAR ADCs with Improved Pharmacokinetics and Reduced Aggregation

For research programs aiming to synthesize ADCs with a high drug-to-antibody ratio (DAR), such as DAR8, Mal-amido-PEG8-NHS ester is the linker of choice. Evidence demonstrates that DAR8-ADCs constructed with PEG8 linkers exhibit significantly improved pharmacokinetic profiles and in vivo anti-tumor efficacy (75-85% tumor weight reduction) compared to PEG4-based ADCs (35-45% reduction) [1]. The PEG8 spacer's hydrophilicity also mitigates the aggregation issues commonly associated with high-DAR ADCs bearing hydrophobic payloads [1].

PROTAC Synthesis Requiring Balanced Linker Hydrophilicity and Reactivity

In the synthesis of PROTACs, where linker length directly influences ternary complex formation and cellular permeability, Mal-amido-PEG8-NHS ester provides a validated, middle-ground spacer. Unlike shorter PEG4 linkers, which may yield PROTACs with poor solubility and cellular uptake, and longer PEG12 linkers, which can introduce excessive flexibility and potential off-target effects, the PEG8 spacer offers an empirically determined balance of solubility and steric accessibility . This compound is specifically marketed and utilized as a PROTAC linker due to these balanced properties .

Site-Specific Bioconjugation of Antibodies and Proteins with Controlled Spacer Length

For applications requiring precise control over the distance between a protein and a conjugated payload (e.g., fluorophore, drug, or affinity tag), Mal-amido-PEG8-NHS ester provides a defined, non-cleavable 39.2 Å spacer arm . This is particularly advantageous when compared to heterogeneous, polydisperse PEG reagents, which introduce variability in conjugate size and performance . The maleimide group's high specificity for thiols (e.g., engineered cysteine residues) ensures site-selective conjugation, while the quantified NHS ester hydrolysis kinetics (t₁/₂ = 210 min at pH 8.0) allow for optimized, high-yield coupling to amine-containing targets .

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